molecular formula C7H10N2O2S B3232633 Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate CAS No. 1343712-04-8

Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate

Cat. No.: B3232633
CAS No.: 1343712-04-8
M. Wt: 186.23 g/mol
InChI Key: GZQDISOEIGTEIY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an α-halo ester with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as trimethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or alter receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate is unique due to its specific structure, which combines the thiazole ring with an amino group and a methyl ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-9-4-12-5/h3-4,6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQDISOEIGTEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate
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Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate
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Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate
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Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate

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